molecular formula C5H10ClO4P B13495421 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide CAS No. 67554-11-4

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide

Cat. No.: B13495421
CAS No.: 67554-11-4
M. Wt: 200.56 g/mol
InChI Key: SEMSMNBDMVITBE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is a chemical compound with the molecular formula C5H10ClO4P. This compound is part of the dioxaphospholane family, which is characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the chloromethyl group and the ethoxy substituent makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide typically involves the reaction of 2-ethoxy-1,3,2lambda5-dioxaphospholane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Phenoxy derivatives.

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide involves the interaction of its phosphorus atom with various nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which makes it useful in catalysis and other chemical processes. The chloromethyl group is reactive and can undergo substitution reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is unique due to the presence of both a chloromethyl group and an ethoxy group, which provide distinct reactivity patterns. The phosphorus atom in the ring structure also imparts unique chemical properties compared to similar sulfur or nitrogen-containing compounds.

Biological Activity

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide (CAS No. 67554-11-4) is a compound characterized by its unique dioxaphospholane structure, which includes a five-membered ring containing phosphorus and oxygen atoms. Its molecular formula is C5H10ClO4P, with a molecular weight of 200.56 g/mol. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and industrial processes.

PropertyValue
Molecular Formula C5H10ClO4P
Molecular Weight 200.56 g/mol
IUPAC Name 4-(chloromethyl)-2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide
CAS Number 67554-11-4
InChI Key SEMSMNBDMVITBE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the chloromethylation of 2-ethoxy-1,3,2lambda5-dioxaphospholane using chloromethylating agents such as chloromethyl methyl ether in the presence of bases like triethylamine. The reaction is conducted under anhydrous conditions to avoid hydrolysis.

The biological activity of this compound is primarily attributed to its reactive chloromethyl group and the phosphorus atom in its structure. These features allow the compound to engage in nucleophilic substitution reactions and interact with various biological targets, including enzymes and receptors.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that phosphorus-containing compounds like this dioxaphospholane derivative exhibit antitumor properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of dioxaphospholane compounds. For instance, derivatives have demonstrated activity against various bacterial strains, suggesting that modifications to the dioxaphospholane structure can enhance their efficacy as antimicrobial agents.
  • Drug Delivery Systems : The ability of this compound to form stable complexes with therapeutic agents positions it as a potential candidate for drug delivery applications. Research has shown that it can encapsulate drugs effectively, improving their solubility and bioavailability.

Comparative Analysis

To further understand the biological implications of this compound, it can be compared with similar phosphorus-containing compounds:

Compound NameStructure TypeBiological Activity
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxideDioxathiolaneAntimicrobial
2-Chloromethyl-1,3,2-oxazaphospholidine-2-oxideOxazaphospholidineAntitumor
4-(Chloromethyl)-2-methoxy-1,3,2-dioxaphospholaneDioxaphospholaneDrug delivery

Applications in Research

The compound's versatility extends to various scientific applications:

  • Organic Synthesis : It serves as a reagent for synthesizing phosphorus-containing compounds.
  • Biochemical Assays : Its unique properties make it suitable for use in biochemical assays aimed at studying enzyme activities or cellular interactions.
  • Industrial Uses : Beyond biological applications, it is utilized in producing flame retardants and plasticizers due to its chemical stability and reactivity.

Properties

CAS No.

67554-11-4

Molecular Formula

C5H10ClO4P

Molecular Weight

200.56 g/mol

IUPAC Name

4-(chloromethyl)-2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C5H10ClO4P/c1-2-8-11(7)9-4-5(3-6)10-11/h5H,2-4H2,1H3

InChI Key

SEMSMNBDMVITBE-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)OCC(O1)CCl

Origin of Product

United States

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